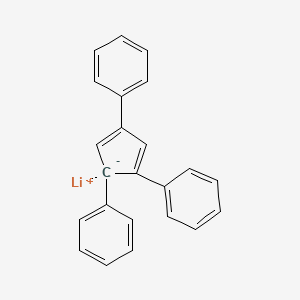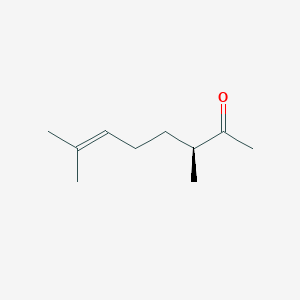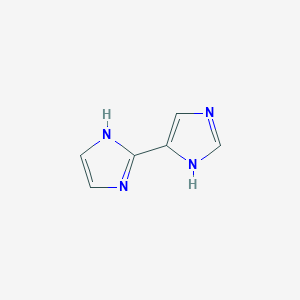
3-(6-Methoxyhexyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Methoxyhexyl)thiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. This compound is notable for its unique structure, which includes a methoxyhexyl side chain attached to the thiophene ring. Thiophenes are known for their stability and electronic properties, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxyhexyl)thiophene typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(6-iodohexyl)thiophene.
Methoxylation: The 3-(6-iodohexyl)thiophene is then reacted with sodium methoxide in methanol to introduce the methoxy group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(6-Methoxyhexyl)thiophene undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or iodine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophenes and other substituted derivatives.
Applications De Recherche Scientifique
3-(6-Methoxyhexyl)thiophene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(6-Methoxyhexyl)thiophene and its derivatives involves interactions with various molecular targets and pathways:
Electronic Properties: The thiophene ring’s conjugated system allows for electron delocalization, making it useful in electronic applications.
Biological Interactions: In biological systems, thiophene derivatives can interact with cellular components, potentially disrupting cellular processes and exhibiting antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(5-Methoxypentyl)thiophene: Similar structure but with a shorter methoxyalkyl chain.
3-(6-Methoxyhexyl)-2,2’-bithiophene: Contains an additional thiophene ring, leading to different electronic properties.
Uniqueness
3-(6-Methoxyhexyl)thiophene is unique due to its specific methoxyhexyl side chain, which imparts distinct solubility and electronic properties compared to other thiophene derivatives. This makes it particularly valuable in the synthesis of specialized polymers and electronic materials .
Propriétés
Numéro CAS |
194349-43-4 |
|---|---|
Formule moléculaire |
C11H18OS |
Poids moléculaire |
198.33 g/mol |
Nom IUPAC |
3-(6-methoxyhexyl)thiophene |
InChI |
InChI=1S/C11H18OS/c1-12-8-5-3-2-4-6-11-7-9-13-10-11/h7,9-10H,2-6,8H2,1H3 |
Clé InChI |
KOODXXRCMMFVEQ-UHFFFAOYSA-N |
SMILES canonique |
COCCCCCCC1=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid](/img/structure/B15162829.png)
![7H-Thiazolo[4,5-d][1,3]oxazin-7-one, 2-(methylthio)-5-(4-nitrophenyl)-](/img/structure/B15162848.png)

![2-[(Dimethylamino)methyl]benzene-1-selenenyl iodide](/img/structure/B15162864.png)
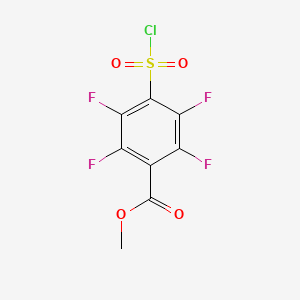
![N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B15162877.png)

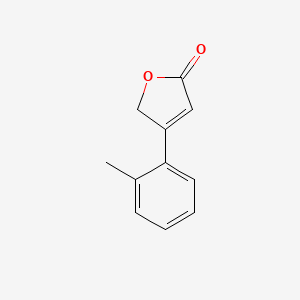
![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)
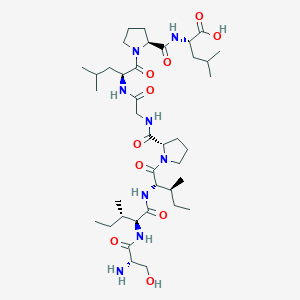
![1,4-Dioxaspiro[4.4]nonane-7-acetic acid, ethyl ester, (S)-](/img/structure/B15162902.png)
